2-Chlorobenzoic acid

Description

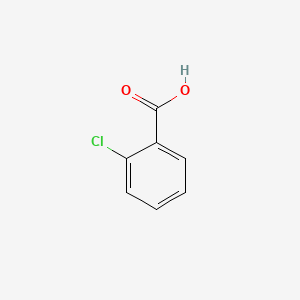

2-chlorobenzoic acid is a monochlorobenzoic acid having the chloro group at the 2-position. It has a role as a plant hormone and a plant metabolite. It is a monochlorobenzoic acid and a 2-halobenzoic acid. It is a conjugate acid of a 2-chlorobenzoate.

chlorobenzoate is a natural product found in Euglena gracilis with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024771 | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER | |

CAS No. |

118-91-2, 26264-09-5 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0867193V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °F (NTP, 1992), 142 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorobenzoic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzoic acid (2-CBA) is a vital organic compound, serving as a cornerstone intermediate in a multitude of synthetic pathways.[1][2] This white crystalline solid, with the chemical formula ClC₆H₄CO₂H, is one of three isomeric chlorobenzoic acids and is distinguished as the strongest acid among them.[1][3] Its strategic combination of a carboxylic acid group and a chlorine atom on an aromatic ring imparts a versatile reactivity profile, making it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][4] This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, structural characteristics, synthesis, reactivity, and key applications, with a particular focus on its role in drug development.

Molecular Structure and Identification

The molecular architecture of this compound consists of a benzene ring substituted with a carboxylic acid group and a chlorine atom at the ortho position. This arrangement dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 118-91-2 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| SMILES | O=C(O)c1ccccc1Cl | [1] |

| InChI Key | IKCLCGXPQILATA-UHFFFAOYSA-N | [1] |

graph "2-Chlorobenzoic_Acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.8!"]; O2 [label="O", pos="3,0.8!"]; H1 [label="H", pos="3.5,1.2!"]; Cl1 [label="Cl", pos="-1.2, -2.1!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C2 -- Cl1; C7 -- O1 [style=double]; C7 -- O2; O2 -- H1;

// Positioning the benzene ring C1 [pos="1,0!"]; C2 [pos="0.5, -0.866!"]; C3 [pos="-0.5, -0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5, 0.866!"]; C6 [pos="0.5, 0.866!"]; }

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 138-142 °C | [1][3] |

| Boiling Point | 285 °C | [1] |

| Solubility | Sparingly soluble in water; freely soluble in ethanol, ether, and other organic solvents. | [6] |

| pKa | 2.89 | [1] |

Spectroscopic Profile

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid group. A representative spectrum in CDCl₃ shows peaks around δ 8.09 (d), 7.50 (m), 7.40 (m), and 7.31 (m) ppm for the aromatic protons. | [7] |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons. A spectrum in CDCl₃ shows peaks at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. | [7] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Cl stretching vibrations. | [8] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [9] |

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized through the oxidation of 2-chlorotoluene.[1][10] On a laboratory scale, this transformation is often achieved using strong oxidizing agents like potassium permanganate.[1][10] An alternative industrial route involves the hydrolysis of α,α,α-trichloro-2-toluene.[1][10]

Caption: Common synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its carboxylic acid and chloro substituents.[2]

-

Reactions of the Carboxylic Acid Group: The -COOH group undergoes typical reactions such as esterification, amidation, and reduction.[2] It can also be converted to the more reactive acyl chloride, 2-chlorobenzoyl chloride, which is a valuable intermediate.[4]

-

Reactions of the Aromatic Ring: The chlorine atom is a deactivating, ortho-para directing group for electrophilic aromatic substitution.[2] This allows for controlled introduction of other functional groups onto the benzene ring.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions.[2] For example, reaction with ammonia can yield 2-aminobenzoic acid.[1] It can also participate in modern cross-coupling reactions like Suzuki and Sonogashira couplings, which are fundamental for carbon-carbon bond formation in complex molecule synthesis.[2]

-

Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation.[1]

Applications in Research and Industry

This compound is a versatile intermediate with a wide range of applications, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] A notable application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its derivatives are also investigated for various therapeutic areas. For instance, 2-amino-3-chlorobenzoic acid, a related compound, is used to synthesize quinazolinone derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties.[11]

-

Agrochemicals: It serves as an intermediate in the manufacturing of herbicides and pesticides, contributing to the synthesis of active ingredients for crop protection.[4]

-

Dyes and Pigments: this compound is used in the synthesis of various dyes.[1]

-

Performance Chemicals: It is utilized as a reagent in organic synthesis to create a variety of compounds, including esters and polymers.[4]

-

Corrosion Inhibition: Formulations based on this compound can be used in protective coatings for construction materials.[4]

Caption: Major industrial applications of this compound.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[12][13]

| Hazard | Information | Source |

| GHS Pictograms | Warning | [13] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. | [13] |

| Precautionary Statements | Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. | [13] |

Experimental Protocol: Safe Handling and Disposal

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.[13]

-

Wear suitable gloves and protective clothing to prevent skin exposure.[13]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[14]

Handling:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust.[12]

-

Ensure adequate ventilation, especially in confined areas.[13]

-

Keep away from heat, sparks, and open flames.[14]

-

Ground all equipment containing the material.[14]

Storage:

-

Store in a dry, cool, and well-ventilated place.[13]

-

Keep the container tightly closed.[13]

-

Incompatible with strong oxidizing agents and strong bases.[3][13]

First Aid Measures:

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13]

-

After ingestion: Clean mouth with water. Get medical attention.[13]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Place in appropriate containers for disposal.[12]

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and versatile reactivity profile. Its unique structure allows for a wide array of chemical transformations, making it an invaluable tool for synthetic chemists in both academic and industrial settings. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and responsible use in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 118-91-2 [chemicalbook.com]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 118-91-2: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzoic Acid from 2-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoic acid, a key intermediate in the pharmaceutical and dye industries, from 2-chlorotoluene.[1][2] The document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the oxidation of 2-chlorotoluene. Emphasis is placed on scientifically sound methodologies, safety considerations, and process optimization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of this compound

This compound (ClC₆H₄CO₂H) is a white, solid organic compound that serves as a vital precursor in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, food additives, and dyes.[1] Its utility is underscored by its role as an intermediate in the production of drugs like diclofenac sodium.[3] The strategic placement of the chlorine atom and the carboxylic acid group on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic chemistry.[2]

This guide focuses on the most prevalent and practical method for its preparation: the oxidation of 2-chlorotoluene.[1][4] We will explore various facets of this conversion, from the fundamental reaction kinetics to detailed, step-by-step laboratory protocols.

Synthetic Strategies: The Oxidation of the Benzylic Methyl Group

The conversion of 2-chlorotoluene to this compound hinges on the oxidation of the methyl group at the benzylic position. This transformation requires a strong oxidizing agent capable of breaking the carbon-hydrogen bonds of the methyl group and introducing oxygen atoms to form a carboxylic acid. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this type of side-chain oxidation.[5][6]

Several oxidizing agents can accomplish this, with potassium permanganate (KMnO₄) and chromic acid (generated in situ from sodium dichromate) being the most common choices in a laboratory setting.[5][6] While both are effective, potassium permanganate is often preferred due to the carcinogenic nature of chromium compounds.[5][7] Industrial processes, however, are continually evolving to incorporate more cost-effective and environmentally benign methods, such as catalytic aerobic oxidation.[3][8]

Potassium Permanganate (KMnO₄) Oxidation

The oxidation of 2-chlorotoluene with potassium permanganate is a robust and widely cited method for laboratory-scale synthesis.[1][4][5] The reaction is typically carried out in an aqueous medium, often under basic or neutral conditions, followed by an acidic workup.[5][9]

Mechanism: The reaction proceeds through a free-radical mechanism. The permanganate ion abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, initiating a series of oxidative steps that ultimately lead to the formation of the carboxylate salt.[7] Subsequent acidification protonates the carboxylate to yield the final this compound product.

Visualizing the Workflow:

Caption: Workflow for KMnO₄ Oxidation of 2-Chlorotoluene.

Nitric Acid (HNO₃) Oxidation

Dilute nitric acid can also be employed as an oxidizing agent for substituted toluenes.[10] This method can offer high yields with minimal waste, making it a viable option for both laboratory and potential industrial applications.[10] The reaction is often catalyzed, for instance, by vanadium pentoxide.[11]

Mechanism: The oxidation by nitric acid is a complex process. At elevated temperatures, nitric acid can generate reactive nitrogen species that attack the benzylic position of the toluene derivative, leading to the formation of the carboxylic acid.

Catalytic Aerobic Oxidation

For industrial-scale production, continuous-flow processes using oxygen from the air as the oxidant are highly desirable due to their economic and environmental advantages.[3][8] These reactions are typically carried out in the presence of a catalyst, such as a mixture of cobalt and manganese salts.[3][8]

Advantages:

-

Cost-effective: Utilizes inexpensive and readily available oxygen.

-

Environmentally friendly: Reduces the formation of toxic inorganic waste.[3]

-

Enhanced safety: Continuous-flow reactors offer better control over reaction parameters.[8]

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established literature procedures.[12][13]

Materials:

-

2-Chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing carbon (optional)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stir bar and stir plate)

-

Heating mantle

-

Distillation apparatus

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a large round-bottom flask equipped with a stirrer and reflux condenser, combine 200 g of 2-chlorotoluene, 600 g of potassium permanganate, and 7 L of water.[12][13]

-

With continuous stirring, slowly heat the mixture to boiling.[12][13] Caution: The initial reaction may be vigorous; control the heating rate carefully.[12][13]

-

Maintain the reflux for 3-4 hours, or until the purple color of the permanganate has disappeared.[12][13]

-

Allow the mixture to cool slightly, then arrange the apparatus for distillation to remove any unreacted 2-chlorotoluene.[12][13]

-

While still hot, filter the remaining mixture by suction to remove the manganese dioxide (MnO₂) precipitate.[12][13] Wash the filter cake with hot water.[12][13]

-

Combine the filtrate and washings and concentrate the volume to approximately 3.5 L.[12][13] If the solution is not clear, a small amount of decolorizing carbon can be added, followed by filtration.[12]

-

While the solution is still hot, cautiously add concentrated hydrochloric acid with stirring until the solution is acidic and a white precipitate of this compound forms.[12][13]

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by suction filtration and wash with cold water.[12][13]

-

Dry the product to obtain this compound. The expected yield is approximately 76-78%.[12][13]

Visualizing the Key Steps:

Caption: Key Stages in Permanganate Synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

2-Chlorotoluene: This is a flammable liquid and is toxic upon inhalation.[14][15] It can cause respiratory, skin, and eye irritation.[14][15] Handle in a well-ventilated area, away from ignition sources.[16][17]

-

Potassium Permanganate: A strong oxidizing agent that is corrosive.[5] Avoid contact with skin and clothing.[5]

-

Concentrated Hydrochloric Acid: Corrosive and toxic.[5] Handle with extreme care, wearing appropriate gloves and eye protection.

-

General Precautions: Use explosion-proof electrical equipment when working with flammable solvents.[16][17] Ensure proper ventilation to prevent the buildup of vapors.[15]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chlorotoluene | N/A |

| Oxidizing Agent | Potassium Permanganate | [12][13] |

| Reaction Time | 3-4 hours | [12][13] |

| Yield | 76-78% | [12][13] |

| Product Melting Point | 139-140 °C (recrystallized) | [12] |

Conclusion

The oxidation of 2-chlorotoluene provides a reliable and well-established route for the synthesis of this compound. While the potassium permanganate method is a staple in laboratory settings, ongoing research into catalytic aerobic oxidation holds promise for more sustainable and economically viable industrial production. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and a commitment to safety are paramount for the successful synthesis of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Liquid-phase oxidation of 2-chlorotoluene with ozone to this compound – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [health-man.com.ua]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. Solved Experiment 6 - Oxidation of aromatic side chain Goal | Chegg.com [chegg.com]

- 7. Solved Describe the mechanism in 1-2 paragraphs. Please also | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. snowhitechem.com [snowhitechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. 2-Chlorotoluene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Chlorobenzoic Acid: Unambiguous Molecular Identification for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of 2-Chlorobenzoic acid (C₇H₅ClO₂), a key intermediate in the synthesis of pharmaceuticals, dyes, and herbicides. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and mechanistic studies in drug development and chemical research. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic carboxylic acid with a chlorine atom substituted at the ortho-position of the benzene ring. This substitution pattern profoundly influences the electronic environment of the molecule, giving rise to a unique spectroscopic fingerprint. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic and self-validating identification of the compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring, and a signal for the carboxylic acid proton. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | Coupling Constant (J) in CDCl₃ (Hz) [1] |

| COOH | - | ~13.43 | Broad Singlet | - |

| H6 | ~8.09 | ~7.81 | Doublet | ~7.44 |

| H4 | ~7.50 | ~7.56 | Multiplet | - |

| H5 | ~7.40 | ~7.55 | Multiplet | - |

| H3 | ~7.31 | ~7.45 | Multiplet | - |

Interpretation:

The proton ortho to the carboxylic acid group (H6) is the most deshielded due to the anisotropic effect of the carbonyl group and appears as a distinct doublet. The remaining aromatic protons (H3, H4, and H5) exhibit complex splitting patterns due to mutual coupling, often appearing as overlapping multiplets. The carboxylic acid proton signal is typically broad and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process the raw data similarly to the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) (ppm) [2][3] |

| C=O | ~171.09 |

| C2 | ~134.83 |

| C4 | ~133.65 |

| C6 | ~132.54 |

| C1 | ~131.56 |

| C5 | ~128.46 |

| C3 | ~126.75 |

Interpretation:

The carbonyl carbon of the carboxylic acid group (C=O) is the most deshielded and appears at the lowest field. The carbon atom attached to the chlorine (C2) and the carbon atom attached to the carboxylic acid group (C1) are also significantly deshielded. The remaining four aromatic carbons appear in the typical aromatic region.

Caption: Workflow for NMR-based structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder using a mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of a pure KBr pellet should be subtracted.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000 (broad) | O-H stretch (carboxylic acid) | Strong, Broad |

| ~1700 | C=O stretch (carboxylic acid) | Very Strong |

| ~1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1300 | C-O stretch (carboxylic acid) | Strong |

| ~900 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad |

| ~750 | C-Cl stretch | Strong |

Interpretation:

The most prominent features in the IR spectrum are the very strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the broad hydroxyl (O-H) stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The presence of a strong band around 750 cm⁻¹ is indicative of the C-Cl bond. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Table 4: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 156/158 | [M]⁺ (Molecular Ion) | High |

| 139/141 | [M-OH]⁺ | High |

| 111/113 | [M-COOH]⁺ | High |

| 75 | [C₆H₃]⁺ | Medium |

Interpretation:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 156 and an isotopic peak [M+2]⁺ at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.[6][7][8] Key fragmentation pathways include the loss of a hydroxyl radical to form the acylium ion at m/z 139/141 and the loss of the entire carboxylic acid group to give the chlorophenyl cation at m/z 111/113.[6][7]

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the identification and characterization of this compound. The congruence of the data from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment, which is a critical requirement in regulated environments such as pharmaceutical development. This guide serves as a practical resource for scientists and researchers, enabling them to interpret the spectroscopic data of this compound with expertise and assurance.

References

- 1. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(118-91-2) MS spectrum [chemicalbook.com]

- 7. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chlorobenzoic Acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chlorobenzoic acid, a critical starting material in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the underlying electronic and steric factors that govern its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions. This guide will explore various synthetic transformations, the profound influence of reaction conditions, and potential competing side reactions. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical concepts with practical laboratory applications.

Introduction: The Unique Reactivity Profile of this compound

This compound is a versatile building block in organic synthesis, primarily owing to the unique reactivity of its chloro substituent.[1] While aryl chlorides are typically inert to nucleophilic attack, the presence of the ortho-carboxylic acid group dramatically alters this characteristic. This guide will elucidate the chemical principles that transform the otherwise unreactive chlorine atom into a versatile handle for molecular elaboration.

The key to understanding the reactivity of this compound lies in the interplay between the two functional groups: the deactivating, electron-withdrawing chlorine atom and the activating, electron-withdrawing carboxylic acid group. Their ortho relationship creates a unique electronic and steric environment that facilitates nucleophilic aromatic substitution (SNAr) reactions, which are central to the synthetic utility of this molecule.[2][3]

Fundamental Principles: Electronic and Steric Effects

The reactivity of the chlorine atom in this compound is a direct consequence of the electronic and steric influences exerted by the adjacent carboxylic acid group.

Electronic Effects

Both the chlorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[2][4] This activation is a prerequisite for the SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate is paramount to the reaction's success.

The electron-withdrawing nature of the ortho-carboxylic acid group plays a crucial role in stabilizing the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[2][3]

Diagram: Electronic Stabilization of the Meisenheimer Complex

Caption: Stabilization of the negative charge in the Meisenheimer complex via resonance involving the ortho-carboxyl group.

The Ortho Effect

The proximity of the carboxylic acid group to the chlorine atom gives rise to the "ortho effect," which can manifest in several ways to enhance reactivity:

-

Intramolecular Catalysis: The carboxylic acid can act as an intramolecular proton source or engage in hydrogen bonding with the incoming nucleophile or the leaving group, facilitating the reaction.

-

Chelation: In metal-catalyzed reactions, the carboxylate can chelate to the metal center, bringing the catalyst into close proximity with the C-Cl bond and promoting oxidative addition. This is a key principle in Ullmann-type couplings.[5][6][7]

Key Transformations: Nucleophilic Aromatic Substitution (SNAr) in Practice

The enhanced reactivity of the chlorine atom in this compound allows for a variety of important synthetic transformations.

Amination Reactions

The replacement of the chlorine atom with an amino group is a cornerstone of medicinal chemistry, as the resulting N-aryl anthranilic acids are precursors to numerous pharmaceuticals.[8][7][9]

Copper-Catalyzed Amination (Ullmann Condensation): This is the most prevalent method for the amination of this compound.[5][10] The reaction typically employs a copper(I) catalyst, a base, and a high-boiling polar solvent.[5][11] The ortho-carboxylate is known to accelerate these reactions significantly.

Table 1: Representative Copper-Catalyzed Amination of this compound Derivatives

| Amine Nucleophile | Product | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)benzoic acid | 99 | [8] |

| 2-Methylaniline | 2-((2-Methylphenyl)amino)benzoic acid | 76 | [8] |

| 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)benzoic acid | 86 | [8] |

| 3-Chloroaniline | 2-((3-Chlorophenyl)amino)benzoic acid | 99 | [8] |

| Cyclohexylamine | 2-(Cyclohexylamino)benzoic acid | 58 | [7] |

Other Nucleophilic Displacements

While amination is the most common, other nucleophiles can also displace the chlorine atom:

-

Hydroxylation: Replacement of chlorine with a hydroxyl group can be achieved, often facilitated by copper catalysis. The presence of the ortho-acid group has been shown to be crucial for this transformation.[6]

-

Thiolation: The formation of C-S bonds can be accomplished using thiols as nucleophiles, again often under copper catalysis.[7]

Influence of Reaction Conditions

The success of SNAr reactions with this compound is highly dependent on the careful control of reaction parameters.

-

Catalyst System: For Ullmann-type reactions, a combination of a copper(I) source (e.g., CuI, Cu2O) and sometimes a ligand is employed. Recent advances have focused on developing more active and milder catalyst systems.[12]

-

Base: A base, such as potassium carbonate, is required to deprotonate the carboxylic acid and the amine nucleophile.[8][9]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or 2-ethoxyethanol are commonly used to achieve the necessary reaction temperatures.[11]

-

Temperature: Traditional Ullmann reactions often require high temperatures (>130 °C). However, modern catalysts and techniques like microwave irradiation can enable reactions at lower temperatures and shorter times.[11][13]

Diagram: Experimental Workflow for a Typical Ullmann Amination

Caption: A generalized workflow for the copper-catalyzed amination of this compound.

Competing Reactions and Side Products

Under certain conditions, particularly at elevated temperatures, this compound can undergo side reactions.

-

Decarboxylation: At high temperatures, the carboxylic acid group can be lost as CO2.[1][14] While this is generally an undesired side reaction in the context of SNAr, it can be a useful transformation in its own right under specific conditions.[15][16][17]

-

Reactions at the Carboxylic Acid Group: The carboxylic acid itself can react, for example, by forming esters or amides if appropriate reagents are present. These reactions typically occur under different conditions than SNAr.

Detailed Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol is adapted from established literature procedures for the Ullmann condensation.[8][9]

Materials:

-

This compound

-

Aniline

-

Copper powder

-

Copper(I) oxide (Cu2O)

-

Potassium carbonate (K2CO3)

-

2-Ethoxyethanol

-

Hydrochloric acid (HCl), dilute

-

Sodium carbonate (Na2CO3), 5% aqueous solution

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq), aniline (1.05 eq), potassium carbonate (2.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.04 eq).

-

Solvent Addition: Add 2-ethoxyethanol as the solvent.

-

Reaction: Heat the mixture to 130 °C and maintain for 24 hours under a nitrogen atmosphere.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water.

-

Precipitation: Acidify the aqueous mixture with dilute HCl to precipitate the crude product.

-

Isolation: Filter the crude product through a pad of Celite.

-

Purification: Dissolve the crude solid in a 5% aqueous solution of sodium carbonate. Filter the solution to remove insoluble copper species. Re-precipitate the pure product by acidifying the filtrate with dilute HCl.

-

Drying: Collect the purified solid by filtration, wash with water, and dry under vacuum.

Conclusion

The chlorine atom in this compound, while part of a typically unreactive aryl chloride system, exhibits significant reactivity towards nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the activating and directing effects of the ortho-carboxylic acid group. Through mechanisms like the SNAr pathway, often catalyzed by copper in Ullmann-type condensations, the chlorine atom can be efficiently displaced by a variety of nucleophiles, most notably amines. This chemistry provides a powerful and regioselective route to N-aryl anthranilic acids, which are vital intermediates in the pharmaceutical industry. A thorough understanding of the underlying electronic principles and the careful optimization of reaction conditions are essential for harnessing the full synthetic potential of this versatile building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT calculations and spectral studies of the interaction of this compound with some amines in the presence of copper nanoparticles [orgchemres.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Environmental biodegradation pathways of 2-Chlorobenzoic acid

An In-depth Technical Guide to the Environmental Biodegradation Pathways of 2-Chlorobenzoic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound (2-CBA) is a persistent environmental pollutant originating from the breakdown of agricultural chemicals, industrial processes, and pharmaceuticals. Its presence in soil and water ecosystems poses a significant toxicological risk, necessitating a thorough understanding of its natural attenuation pathways. This technical guide provides a comprehensive overview of the microbial biodegradation of 2-CBA, detailing the distinct aerobic and anaerobic metabolic routes. We will explore the key enzymatic reactions, the genetic basis for these pathways, and the diverse microorganisms capable of this bioremediation. Furthermore, this document offers field-proven experimental protocols for researchers engaged in the isolation, characterization, and optimization of 2-CBA-degrading systems.

Introduction: The Environmental Challenge of this compound

This compound (2-CBA) is a halogenated aromatic carboxylic acid. Its chemical stability, conferred by the electron-withdrawing chlorine substituent on the benzene ring, makes it recalcitrant to spontaneous degradation. The primary environmental sources of 2-CBA are anthropogenic. It is a known metabolic intermediate in the microbial degradation of herbicides such as dichlobenil and a final degradation product of the insecticide DDT.[1][2][3] Additionally, 2-CBA can be formed from the breakdown of polychlorinated biphenyls (PCBs) and is a metabolic byproduct of certain pharmaceuticals, including the anti-inflammatory drug indomethacin.[2][4]

The persistence and potential toxicity of chlorobenzoates make them compounds of concern, driving research into bioremediation as a cost-effective and environmentally sound strategy for their removal.[5] Microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy. The degradation strategies are fundamentally dictated by the presence or absence of oxygen, leading to distinct aerobic and anaerobic pathways.[2][4]

Aerobic Biodegradation Pathway

Under aerobic conditions, the primary strategy employed by bacteria is the direct incorporation of molecular oxygen into the aromatic ring, a reaction catalyzed by powerful dioxygenase enzymes. This initial step destabilizes the ring and prepares it for cleavage.

The Initiating Step: Dioxygenation

The catabolism of 2-CBA is predominantly initiated by the enzyme 2-halobenzoate 1,2-dioxygenase .[4][6] This multi-component enzyme system catalyzes a complex reaction with several possible outcomes, though one is strongly favored.

-

Major Pathway (1,2-Dioxygenase Activity): The primary and most efficient reaction is the conversion of 2-CBA to catechol . This is a critical step where the chlorine substituent is removed, along with the carboxyl group, releasing a chloride ion and carbon dioxide.[4][6]

-

Minor Pathways: The same enzyme can exhibit secondary activities, though these occur to a much lesser extent.[1][4]

The formation of catechol as the main product is energetically favorable as it funnels the metabolite into a well-established central catabolic pathway.

Downstream Catabolism: The Ortho-Cleavage Pathway

Once catechol is formed, it is channeled into the ortho-cleavage pathway (also known as the β-ketoadipate pathway). This metabolic sequence is common for the degradation of many aromatic compounds.

-

Ring Fission: Catechol 1,2-dioxygenase , a key ring-cleavage enzyme, breaks the bond between the two hydroxyl-bearing carbons of the catechol ring. This intradiol cleavage reaction produces cis,cis-muconic acid .[6][7]

-

Lactone Formation: The muconic acid is then converted to muconolactone by muconate cycloisomerase.

-

Conversion to TCA Intermediates: Through a series of subsequent enzymatic steps, muconolactone is transformed into β-ketoadipate enol-lactone and then β-ketoadipate. Finally, β-ketoadipyl-CoA is cleaved to yield succinyl-CoA and acetyl-CoA , which are central metabolites that enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.

If 3-chlorocatechol is formed via the minor pathway, it is processed by a parallel set of enzymes in the modified ortho-cleavage pathway, often encoded by clc (chlorocatechol) gene clusters.[4][6]

Diagram 1: Aerobic Biodegradation Pathway of this compound

Caption: Primary aerobic degradation route for 2-CBA via catechol.

Key Aerobic Microorganisms

Several bacterial genera have been identified with the ability to degrade 2-CBA aerobically, often isolated from contaminated soils and wastewater.

| Microorganism | Key Findings | Reference |

| Aeromonas hydrophila | Utilizes 2-CBA as a sole carbon and energy source. Degrades 2-CBA at a rate of 41 µM/hr via the ortho pathway. | [1][8] |

| Pseudomonas sp. strain B-300 | Completely degrades 2-CBA with stoichiometric release of chloride ions. Pathway is repressed by glucose. | [7] |

| Burkholderia cepacia 2CBS | Degrades 2-CBA primarily via the 1,2-dioxygenase reaction to catechol, with minor accumulation of DHB. | [6] |

| Pseudomonas aeruginosa JB2 | Capable of degrading a range of mono-, di-, and tri-halogenated benzoic acids. | [4] |

Anaerobic Biodegradation Pathway

In the absence of oxygen, a fundamentally different strategy is required. Microorganisms cannot perform the initial oxygen-dependent ring activation. Instead, the first and most critical step is the removal of the chlorine substituent.

The Initiating Step: Reductive Dehalogenation

The hallmark of anaerobic degradation of halogenated compounds is reductive dehalogenation . In this process, the chlorinated compound serves as an electron acceptor. The chlorine atom is removed and replaced with a hydrogen atom, yielding benzoate and a chloride ion.[4][9] This step is crucial as it detoxifies the compound and produces a more readily degradable substrate. This reaction is carried out by specialized anaerobic bacteria, often within a microbial consortium where different members perform different metabolic functions.[9]

Downstream Catabolism of Benzoate

Once benzoate is formed, it is degraded through established anaerobic pathways.

-

Activation: Benzoate is first activated by conversion to benzoyl-CoA . This "primes" the molecule for subsequent reactions.[4]

-

Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized through a series of reduction reactions, consuming ATP and reducing equivalents.

-

Ring Cleavage and Mineralization: The reduced ring is then hydrolytically cleaved. The resulting aliphatic dicarboxylic acid is further metabolized through β-oxidation to produce acetyl-CoA, which can be used for cell biosynthesis or completely oxidized to CO₂ by syntrophic partners in a methanogenic consortium.[4]

Diagram 2: Anaerobic Biodegradation Pathway of this compound

Caption: Anaerobic degradation of 2-CBA via reductive dehalogenation.

Factors Influencing Biodegradation Rates

The efficiency of 2-CBA bioremediation is not intrinsic to the microorganisms alone but is heavily dependent on environmental parameters. Understanding these factors is critical for designing effective remediation strategies.

| Parameter | Optimal Range / Observation | Rationale / Causality | Reference |

| pH | Neutral (approx. 7.0) | Enzymatic activity is highly pH-dependent. Extreme pH values can denature the dioxygenases and other key enzymes, halting metabolic activity. | [1][3][8] |

| Temperature | Mesophilic (25-37°C) | Optimal range for the growth and enzymatic function of most isolated degrading bacteria like Aeromonas hydrophila (25°C). | [1][8] |

| Substrate Conc. | < 0.5% (w/v); Optimal around 3 mM for A. hydrophila | High concentrations of 2-CBA can be toxic, likely due to membrane disruption or acidification of the cytoplasm, inhibiting microbial growth. | [1][7][8] |

| Oxygen | Required for aerobic pathway; Absent for anaerobic pathway | Oxygen is a co-substrate for dioxygenases in the aerobic pathway but is toxic to the strictly anaerobic dehalogenating microorganisms. | [2] |

| Nutrient Availability | Presence of other C and N sources can be inhibitory. | Catabolite repression can occur, where the presence of a more easily metabolized substrate (like glucose) prevents the expression of the 2-CBA degradation genes. Specific nitrogen sources can also reduce degradation efficiency. | [1][3][7][8] |

Key Experimental Protocols

This section provides validated, step-by-step methodologies for the study of 2-CBA biodegradation.

Protocol: Isolation of 2-CBA Degrading Bacteria

Objective: To enrich and isolate pure bacterial cultures capable of using 2-CBA as a sole carbon source.

-

Prepare Minimal Salt Medium (MSM): A typical MSM contains K₂HPO₄ (10 mM), NaH₂PO₄ (3 mM), (NH₄)₂SO₄ (10 mM), and MgSO₄ (1 mM) in deionized water. Sterilize by autoclaving.

-

Prepare 2-CBA Stock: Prepare a 100 mM stock solution of 2-CBA, adjust the pH to 7.0 with NaOH, and sterilize by filtration (0.22 µm filter).

-

Enrichment Culture:

-

In a sterile flask, add 100 mL of MSM.

-

Add 1 g of the environmental sample (e.g., contaminated soil, industrial sludge).

-

Add the 2-CBA stock solution to a final concentration of 2-3 mM.

-

Incubate at 25-30°C with shaking (150 rpm) for 7-10 days.

-

-

Sub-culturing: Transfer 1 mL of the enrichment culture to 100 mL of fresh MSM with 2-CBA. Repeat this step 2-3 times to select for well-adapted strains.

-

Isolation:

-

Perform serial dilutions of the final enrichment culture in sterile saline.

-

Plate the dilutions onto solid MSM agar plates containing 2-CBA (3 mM).

-

Incubate until distinct colonies appear.

-

Re-streak individual colonies onto fresh plates to ensure purity.

-

Protocol: Monitoring 2-CBA Degradation

Objective: To quantify the rate of 2-CBA removal, chloride release, and bacterial growth.

-

Setup: Inoculate a pure culture into MSM containing a known initial concentration of 2-CBA (e.g., 3 mM). Include an uninoculated control flask.

-

Sampling: At regular time intervals (e.g., 0, 8, 16, 24, 48, 72 hours), aseptically remove aliquots for analysis.

-

Measure Bacterial Growth: Determine the optical density (OD) of the culture at 600 nm using a spectrophotometer.

-

Measure 2-CBA Concentration (HPLC):

-

Centrifuge the aliquot to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Use a mobile phase such as water:acetonitrile:acetic acid (45:50:5, v/v).[10]

-

Detect 2-CBA using a UV detector at a wavelength of ~230 nm.[8]

-

Quantify the concentration against a standard curve.

-

-

Measure Chloride Release:

Diagram 3: Experimental Workflow for Characterizing 2-CBA Degraders

Caption: Workflow for isolating and quantifying 2-CBA biodegradation.

Conclusion and Future Outlook

The biodegradation of this compound is a robust process driven by diverse microbial communities under both aerobic and anaerobic conditions. The aerobic pathway, initiated by 2-halobenzoate 1,2-dioxygenase, is highly efficient and channels metabolites into central cellular pathways. The anaerobic route, while typically slower, is vital in anoxic environments and relies on the critical initial step of reductive dehalogenation. A comprehensive understanding of these pathways, the key enzymes, and the optimal environmental conditions is paramount for the development of effective bioremediation technologies. Future research should focus on the genetic regulation of these pathways, the synergistic interactions within microbial consortia, and the application of genetic engineering to enhance the degradation efficiency and substrate range of these remarkable microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. jbarbiomed.com [jbarbiomed.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and preliminary characterization of a 2-chlorobenzoate degrading Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

Material Safety Data Sheet (MSDS) for 2-Chlorobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 2-Chlorobenzoic Acid

As a Senior Application Scientist, the responsible and informed handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, more practical understanding of this compound. We will explore not just what precautions to take, but why they are necessary, grounding our protocols in the specific chemical and toxicological properties of this compound.

Understanding the Core Profile of this compound

This compound (CAS No. 118-91-2) is an aromatic carboxylic acid, appearing as a white crystalline solid.[1] Its structure, featuring a chlorine atom at the ortho-position relative to the carboxyl group, is fundamental to its reactivity and utility as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] However, this same structure dictates its hazardous properties. The acidic carboxyl group and the reactive chlorine substituent necessitate the rigorous safety protocols detailed in this guide.[1]

Key Physicochemical Data

Understanding the physical properties of a compound is the first step in predicting its behavior in a laboratory setting. For instance, its high flash point indicates it is not easily ignited, but it is still combustible.[4][5] Its poor solubility in cold water but higher solubility in organic solvents like ethanol and ether informs both its use in synthesis and the appropriate cleanup procedures for spills.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [1][5] |

| Molar Mass | 156.57 g/mol | [7][8][9] |

| Appearance | White crystalline solid/powder | [1][2][10] |

| Melting Point | 138 - 142 °C (280.4 - 287.6 °F) | [2][7][9] |

| Boiling Point | 284 - 286 °C (543.2 - 546.8 °F) | [3][9] |

| Flash Point | 173 °C (343.4 °F) | [4][5][9] |

| Autoignition Temp. | 530 °C (986 °F) | [4][10] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, ether, benzene.[1][2][6] | [1][2][6] |

| Density | 1.544 g/cm³ | [5][8] |

| pH | 3.4 (0.2 g/L aqueous solution at 20°C) | [5][9] |

Hazard Identification and Risk Mitigation

The Globally Harmonized System (GHS) provides a framework for classifying the hazards of this compound. It is crucial not only to recognize the pictograms but to understand the specific risks they represent in a research context.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][11][12] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[5][11][12][13] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[12][14][15] |

Note: Some sources classify eye irritation as Category 1 (serious damage) while others list Category 2 (serious irritation). Prudence dictates treating it as the higher hazard.